[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](2-thienyl)methanone
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Overview
Description
4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a thienyl group attached to a tetrahydropyrrole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in their function . This interaction could potentially inhibit or enhance the activity of the target, resulting in the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to their diverse biological activities . The compound’s interaction with its targets could potentially alter these pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level . These effects could potentially contribute to the compound’s overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.
Comparison with Similar Compounds
- 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone
- 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone
Uniqueness: The presence of the thienyl group in 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone imparts unique electronic properties, making it distinct from its analogs with furyl or pyridyl groups. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c22-16-10-8-15(9-11-16)18-13-23(17-5-2-1-3-6-17)14-19(18)21(24)20-7-4-12-25-20/h1-12,18-19H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSXHROOYHFETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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